TASP0390325

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neuroimaging of Vasopressin V1B Receptors

TASP0390325 has been utilized in neuroimaging studies to investigate the vasopressin V1B receptors. It serves as a selective antagonist that enables the high-contrast PET imaging of these receptors . This application is particularly valuable in the assessment of neuropsychiatric diseases and could

Wirkmechanismus

Target of Action

TASP0390325 is a high affinity and orally active arginine vasopressin receptor 1B (V1B receptor) antagonist . The V1B receptor is a G protein-coupled receptor that mediates the functions of arginine vasopressin (AVP), a neurohypophysial hormone involved in the regulation of stress responses, including the secretion of adrenocorticotropic hormone (ACTH) .

Mode of Action

TASP0390325 shows potent antagonist activity for V1B receptors . It dose-dependently inhibits [3H]-AVP binding to recombinant human V1B receptors with an IC50 value of 2.72 nM . It also inhibits [3H]-AVP binding to rat anterior pituitary membranes, with an IC50 value of 2.22 nM . This inhibition of AVP binding to V1B receptors results in the attenuation of AVP-induced increases in intracellular calcium concentrations .

Biochemical Pathways

The primary biochemical pathway affected by TASP0390325 is the AVP signaling pathway via the V1B receptor . By antagonizing the V1B receptor, TASP0390325 inhibits the AVP-induced increase in intracellular calcium concentrations, which in turn affects the downstream signaling events mediated by AVP .

Pharmacokinetics

TASP0390325 is orally bioavailable . It is able to cross the blood-brain barrier and reach the anterior pituitary gland, where it blocks the V1B receptor in vivo

Result of Action

The antagonism of the V1B receptor by TASP0390325 results in a decrease in plasma ACTH levels induced by corticotropin-releasing factor (CRF)/desmopressin (dDAVP) in rats . This indicates that TASP0390325 blocks the anterior pituitary V1B receptor in vivo . Additionally, TASP0390325 exerts antidepressant effects in two models of depression (a forced swimming test and an olfactory bulbectomy model) .

Eigenschaften

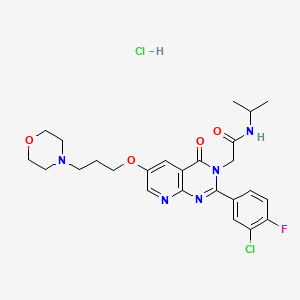

IUPAC Name |

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIXGNLBPARAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 86765292 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TASP0390325 interact with its target, the V1B receptor, and what are the downstream effects of this interaction?

A1: TASP0390325 acts as a potent and selective antagonist of the V1B receptor. [, ] While the precise binding mechanism hasn't been fully elucidated, as an antagonist, it likely competes with the endogenous ligand, arginine vasopressin, for binding to the V1B receptor. This competitive binding prevents arginine vasopressin from activating the receptor, thereby inhibiting its downstream signaling pathways. The blockade of V1B receptor signaling by TASP0390325 has been demonstrated to have anti-depressant and anxiolytic effects in preclinical animal models. [] Further research is necessary to fully characterize the downstream molecular effects of TASP0390325's interaction with the V1B receptor.

Q2: What evidence supports the use of TASP0390325 as a potential therapeutic agent for neuropsychiatric disorders?

A2: Preclinical studies have demonstrated the therapeutic potential of TASP0390325 in animal models of depression and anxiety. [] While the exact mechanisms underlying these effects are still being investigated, the V1B receptor is known to play a role in stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. [] Dysregulation of the HPA axis is implicated in the pathophysiology of various neuropsychiatric disorders, including depression and anxiety. By blocking the V1B receptor, TASP0390325 may help normalize HPA axis activity and alleviate some of the behavioral symptoms associated with these conditions.

Q3: How does the performance of TASP0390325 compare to other V1B receptor antagonists, particularly in the context of PET imaging?

A3: TASP0390325 has shown promise as a potent and selective V1B receptor antagonist, particularly in the context of PET imaging. Research indicates that a closely related analog, ¹¹C-TASP699, derived from TASP0390325, produces higher contrast PET images of pituitary V1BRs compared to previously developed radioligands. [] This improved imaging contrast suggests that ¹¹C-TASP699, and potentially other derivatives of TASP0390325, could be valuable tools for studying V1B receptor distribution and occupancy in vivo, which is crucial for understanding the role of this receptor in both healthy individuals and those with neuropsychiatric disorders. This enhanced imaging capability could also facilitate the development and evaluation of novel V1B receptor antagonists for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)

![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)